molecular formula C12H8FNO3 B6367756 MFCD11876103 CAS No. 1111110-44-1

MFCD11876103

Cat. No.: B6367756
CAS No.: 1111110-44-1
M. Wt: 233.19 g/mol
InChI Key: RQCOHERMYPRONT-UHFFFAOYSA-N
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Description

The compound “MFCD11876103” is a chemical entity with unique properties and applications It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD11876103” involves several steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The synthetic route typically includes:

    Step 1: Selection of starting materials that provide the necessary functional groups.

    Step 2: Use of specific reagents to facilitate the formation of the desired molecular structure.

    Step 3: Optimization of reaction conditions such as temperature, pressure, and solvent to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:

    Large-scale synthesis: Utilizing bulk quantities of starting materials and reagents.

    Optimization of reaction parameters: Ensuring consistent quality and yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD11876103” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of specific functional groups with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

“MFCD11876103” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “MFCD11876103” involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to target molecules: Such as enzymes or receptors, altering their activity.

    Modulating pathways: Influencing biochemical pathways to achieve the desired effect.

    Cellular effects: Inducing changes at the cellular level, such as altering gene expression or protein function.

Comparison with Similar Compounds

“MFCD11876103” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    Compound A: Shares a similar molecular structure but differs in its reactivity and applications.

    Compound B: Has similar functional groups but exhibits different biological activity.

    Compound C: Used in similar industrial applications but has distinct physical properties.

The uniqueness of “this compound” lies in its specific combination of properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-6-7(4-5-8(9)12(16)17)10-2-1-3-11(15)14-10/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCOHERMYPRONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682975
Record name 2-Fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111110-44-1
Record name 2-Fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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